molecular formula C8H3ClF5NO2 B1458373 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1823183-02-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

Cat. No. B1458373
M. Wt: 275.56 g/mol
InChI Key: HPVFWENYXXIIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid” is an organic compound that has been used in a variety of scientific and laboratory experiments. It is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, including “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves a variety of chemical reactions, and the compound can act as a reactant, catalyst, or intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H5ClF3NO2 . The InChI key for this compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions. It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Scientific Research Applications

Chemical Properties and Environmental Fate

Studies on compounds structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid emphasize their wide range of applications due to unique chemical properties such as resistance to degradation, which makes them valuable in industrial applications. However, this stability poses environmental risks, leading to persistence in ecosystems (Liu & Avendaño, 2013). Research on microbial degradation pathways highlights the environmental fate of polyfluoroalkyl chemicals and suggests methods to mitigate their impact (Liu & Avendaño, 2013).

Exploration of Fluorinated Alternatives

The quest for safer fluorinated alternatives is a key research direction, driven by concerns over the bioaccumulation and toxicity of perfluoroalkyl and polyfluoroalkyl substances (PFAS). Studies aim to identify compounds that maintain the advantageous properties of PFAS (e.g., hydrophobicity and chemical stability) without their environmental and health drawbacks. This includes investigating novel fluorinated compounds that may offer reduced persistence in the environment or lower toxicity profiles (Wang et al., 2019).

Environmental Monitoring and Risk Assessment

Efforts to understand the distribution and risks of fluorinated compounds in the environment are critical for developing effective regulatory policies. Research encompasses monitoring these substances in various media, including water, soil, and biota, to assess their levels, patterns, and potential health risks. This work is essential for informing environmental protection and public health interventions (Rayne & Forest, 2009).

Toxicological Implications

Understanding the toxicological profiles of fluorinated compounds and their metabolites is paramount for assessing their safety. Research into the bioaccumulative and toxic effects of PFAS, for example, informs both risk assessment and the development of safer chemicals. These studies are instrumental in guiding the design of compounds with minimal adverse effects on health and the environment (Conder et al., 2008).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO2/c9-4-1-3(8(12,13)14)2-15-5(4)7(10,11)6(16)17/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVFWENYXXIIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

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